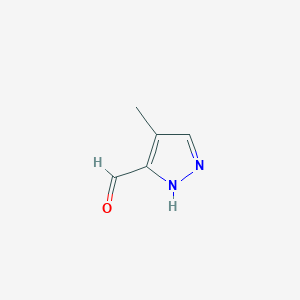

4-methyl-1H-pyrazole-5-carbaldehyde

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a feature of numerous compounds with a wide array of biological activities. nih.govnih.gov Its presence is noted in several approved drugs, highlighting its importance in medicinal chemistry. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govacademicstrive.comnih.govsemanticscholar.org The metabolic stability of the pyrazole nucleus is a key factor in its successful application in drug design.

The versatility of the pyrazole core also extends to its synthetic utility. The nitrogen atoms can be functionalized, and the carbon atoms of the ring are amenable to substitution, allowing for the creation of a diverse library of derivatives. This adaptability makes pyrazoles attractive starting materials for the construction of more complex molecular architectures.

Strategic Importance of the Carbaldehyde Moiety for Chemical Transformations

The carbaldehyde group (-CHO) is one of the most important functional groups in organic synthesis due to its high reactivity and versatility. organic-chemistry.orgchemistrysteps.com It serves as a key electrophilic center, readily undergoing a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities and the construction of new carbon-carbon and carbon-heteroatom bonds.

Common transformations of the aldehyde group include:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions , which are fundamental to many synthetic strategies.

Condensation reactions , such as the formation of Schiff bases (imines) and chalcones. semanticscholar.org

This reactivity makes aldehyde-substituted compounds like 4-methyl-1H-pyrazole-5-carbaldehyde valuable intermediates for the synthesis of a wide range of more complex molecules.

Overview of Research Directions for Substituted Pyrazole Carbaldehydes

Substituted pyrazole carbaldehydes are increasingly recognized as pivotal intermediates in the synthesis of novel heterocyclic systems with potential biological activities. The Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrazoles, producing pyrazole carbaldehydes. igmpublication.orgmdpi.comwikipedia.org These compounds can then undergo a variety of cyclocondensation and multicomponent reactions to generate fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. umich.eduresearchgate.netnih.gov

Research is actively exploring the use of substituted pyrazole carbaldehydes in the development of:

Kinase inhibitors: The pyrazole scaffold is a key feature in many kinase inhibitors used in cancer therapy. nih.gov

Antimicrobial agents: Derivatives have shown promising activity against various bacterial and fungal strains. academicstrive.comnih.gov

Anti-inflammatory drugs: The pyrazole core is present in well-known anti-inflammatory drugs. nih.govsciensage.inforesearchgate.net

Materials for organic electronics: The electronic properties of pyrazole derivatives make them candidates for applications in materials science. mdpi.com

The strategic placement of substituents on the pyrazole ring and the versatile reactivity of the carbaldehyde group provide a powerful platform for the design and synthesis of new molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-7-5(4)3-8/h2-3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLFPJZIBXEVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Pyrazole 5 Carbaldehyde and Its Analogues

Direct Formylation Approaches to Pyrazole (B372694) Carbaldehydes

Direct formylation stands as a primary method for the introduction of an aldehyde group onto the pyrazole ring. Among these, the Vilsmeier-Haack reaction is the most prominent and widely employed strategy.

Vilsmeier-Haack Formylation Strategies for Pyrazole Derivatives

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic and aromatic compounds. nih.govorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.govslideshare.net The electrophilic nature of the Vilsmeier reagent allows it to attack the electron-rich pyrazole ring, leading to the introduction of a formyl group.

The reaction has been successfully applied to a variety of pyrazole substrates. For instance, the formylation of 1-, 3-, and 5-alkylpyrazoles, as well as linearly bridged bis-pyrazoles, has been achieved using Vilsmeier-Haack conditions. researchgate.net In some cases, microwave activation has been employed to accelerate the reaction. researchgate.net The treatment of hydrazones with the Vilsmeier reagent (DMF-POCl₃) has also proven to be an effective route to pyrazole carbaldehydes, often providing excellent yields. nih.gov For example, 1-methyl-3-substituted phenyl-1H-pyrazole-4-carbaldehydes have been synthesized from the corresponding hydrazones by heating at 80 °C for 5 to 6 hours. nih.gov

The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is a critical aspect. Generally, formylation occurs at the 4-position of the pyrazole ring due to its higher electron density. However, the substitution pattern of the pyrazole can influence the outcome.

Mechanistic Considerations in Vilsmeier-Haack Reactions

The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. organic-chemistry.orgslideshare.netchemistrysteps.com This electrophile then undergoes an electrophilic aromatic substitution reaction with the electron-rich pyrazole ring. organic-chemistry.org The pyrazole acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. This leads to the formation of an intermediate which, upon subsequent hydrolysis during the workup, yields the desired pyrazole carbaldehyde. organic-chemistry.org The stability of the chloroiminium ion plays a crucial role in the efficiency of the formylation process. nih.gov

Methodological Advancements and Limitations in Direct Formylation

While the Vilsmeier-Haack reaction is a robust method, it is not without its limitations. The reaction is most effective for pyrazoles bearing electron-donating groups, which enhance the nucleophilicity of the ring. chemistrysteps.com Conversely, pyrazoles with strong electron-withdrawing groups can be unreactive or exhibit low reactivity under standard Vilsmeier-Haack conditions. arkat-usa.org For example, 5-chloro-1,3-dialkyl-1H-pyrazoles have been reported to fail to undergo formylation. researchgate.net

To address these limitations, modifications to the reaction conditions have been explored. However, even with these advancements, obtaining the desired formylated products in good yields can be challenging for certain substrates. researchgate.net For instance, attempts to formylate 5-chloro-1-phenyl-3-methyl-pyrazole via the Vilsmeier-Haack reaction have not always been successful in producing an isolated yield. researchgate.net

Functional Group Interconversion Pathways for Pyrazole Carbaldehydes

An alternative to direct formylation is the synthesis of pyrazole carbaldehydes through the interconversion of other functional groups already present on the pyrazole ring. A common approach involves the oxidation of a corresponding pyrazolyl-methanol. This method provides a route to the aldehyde without the need for direct C-H activation.

Another pathway involves the reduction of a pyrazole carboxylic acid derivative. For example, the reduction of 1-phenyl-5-chloro-3-methyl-pyrazole-4-carboxylic acid chloride using palladium on barium sulfate (B86663) in boiling xylene has been shown to afford the corresponding pyrazole-4-carbaldehyde. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Carbaldehyde Synthesis

Modern synthetic organic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the construction of complex molecules. These methods offer a powerful and versatile tool for the synthesis of functionalized pyrazoles, including pyrazole carbaldehydes.

Utilization of Pyrazole Triflates as Precursors

Pyrazole triflates have emerged as valuable precursors for palladium-catalyzed cross-coupling reactions. researchgate.net Triflates are excellent leaving groups, facilitating a wide range of coupling processes. The synthesis of 3,4,5-trisubstituted pyrazoles has been achieved through a tandem catalytic cross-coupling/electrocyclization reaction of enol triflates and diazoacetates. nih.govacs.org

The Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, has been successfully applied to pyrazole triflates. researchgate.net This allows for the introduction of various substituents onto the pyrazole ring. While this methodology is more commonly used for creating C-C or C-N bonds with aryl or alkyl groups, it can be adapted for the eventual introduction of a formyl group through subsequent functional group transformations. For instance, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been developed for the synthesis of N-arylpyrazoles. nih.gov

Carbon-Carbon Bond Formation Methodologies

The introduction of a formyl group onto the pyrazole ring is a critical carbon-carbon bond-forming reaction for the synthesis of pyrazole carbaldehydes. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation. nih.govthieme-connect.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. nih.govthieme-connect.com

Hydrazones are common starting materials for the synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction. thieme-connect.comnih.govthieme-connect.com For example, hydrazones derived from various ketones can be cyclized and formylated in a one-pot process to yield 4-formylpyrazole derivatives. chemmethod.com This method has been successfully applied to the synthesis of 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes from galloyl hydrazide and substituted aromatic ketones. chemmethod.com Similarly, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes have been synthesized from the corresponding hydrazones. nih.gov The Vilsmeier-Haack reaction has also been utilized to prepare 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles. arkat-usa.org

Another approach involves the direct formylation of a pre-existing pyrazole ring. For instance, 1-, 3-, and 5-alkylpyrazoles can be converted to their corresponding 4-formyl derivatives using the Vilsmeier-Haack reaction. researchgate.net

The following table summarizes various starting materials and the resulting pyrazole carbaldehyde derivatives synthesized through carbon-carbon bond formation methodologies.

| Starting Material | Reagents | Product | Reference |

| Hydrazones derived from galloyl hydrazide and substituted aromatic ketones | POCl3/DMF | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | chemmethod.com |

| Hydrazones | Vilsmeier-Haack reagent | 4-Formylpyrazoles | thieme-connect.comnih.govthieme-connect.com |

| 5-Chloro-1H-pyrazoles | POCl3/DMF | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| 1-, 3-, and 5-Alkylpyrazoles | Vilsmeier-Haack reagent | 4-Formyl derivatives | researchgate.net |

| Semicarbazones from ketones | POCl3/DMF | 3-Substituted pyrazole-4-carbaldehyde | researchgate.net |

One-Pot Multi-Component Reaction (MCR) Strategies for Pyrazole Carbaldehyde Derivatives

One-pot multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazole carbaldehyde derivatives from simple starting materials in a single synthetic operation. nih.gov These reactions offer significant advantages, including reduced reaction times, lower costs, and minimized waste generation. nih.gov

Several MCR strategies have been developed for the synthesis of pyrazole derivatives, some of which can be adapted to produce pyrazole carbaldehydes or their precursors. For instance, a three-component reaction involving aldehydes, hydrazine (B178648) hydrate, and activated methylene (B1212753) compounds can lead to the formation of pyrazole scaffolds. nih.gov While not directly yielding pyrazole carbaldehydes, these scaffolds can be further functionalized.

A notable example is the four-component reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate, which has been used to synthesize highly functionalized pyrano[2,3-c]pyrazoles. nih.govrsc.org These fused heterocyclic systems contain a pyrazole ring that can potentially be a precursor for carbaldehyde derivatives. The use of catalysts like piperidine, taurine, or even catalyst-free conditions under ultrasound irradiation has been reported to promote these reactions. nih.govrsc.org

The following table provides examples of MCRs used to synthesize pyrazole derivatives that are relevant as precursors to pyrazole carbaldehydes.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | nih.gov |

| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Aldehydes, malononitrile, β-ketoester/ethyl acetoacetate, hydrazine hydrate | Ultrasound irradiation, water | Pyrano[2,3-c]pyrazoles | rsc.org |

| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate, aqueous medium | Multisubstituted 5-amino pyrazoles | rsc.org |

| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

Synthesis of Specific Substituted Pyrazole Carbaldehyde Precursors

The synthesis of specifically substituted pyrazole carbaldehyde precursors is crucial for accessing a diverse range of target molecules. These precursors often contain functional groups that can be readily converted to a formyl group or that direct the regioselective introduction of the aldehyde functionality.

One common strategy involves the synthesis of pyrazoles with a group at the 5-position that can be subsequently oxidized to a carbaldehyde. For example, pyrazoles with a hydroxymethyl group at the 5-position can be synthesized and then oxidized to the corresponding aldehyde.

Another approach is the construction of the pyrazole ring from acyclic precursors that already contain the necessary carbon framework. The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is a fundamental method for pyrazole synthesis. organic-chemistry.orgresearchgate.net By carefully selecting the substituted hydrazine and the α,β-unsaturated carbonyl compound, pyrazoles with specific substitution patterns can be obtained, which can then be formylated.

The synthesis of 5-aminopyrazoles is also of significant importance as they serve as versatile precursors. researchgate.netbeilstein-journals.orgnih.gov The amino group can be diazotized and replaced with other functional groups, or it can direct further electrophilic substitution reactions. For instance, 5-aminopyrazoles can be used to construct fused pyrazolo[3,4-b]pyridines, which can be further modified. beilstein-journals.orgnih.gov

The following table highlights the synthesis of specific pyrazole precursors that are valuable for the preparation of substituted pyrazole carbaldehydes.

| Precursor Type | Synthetic Approach | Key Reagents/Intermediates | Reference |

| 5-Hydroxymethyl-4-phenylpyrazole | Lithiation of N-protected pyrazole followed by reaction with a formylating agent | N-(tetrahydropyran-2-yl)-4-phenylpyrazole, n-BuLi, DMF | rsc.org |

| Substituted pyrazoles | Cycloaddition of N,N-disubstituted hydrazines and alkynoates | Cu2O, air | nih.gov |

| 5-Aminopyrazoles | Reaction of β-ketonitriles with hydrazines | β-Ketonitriles, hydrazine hydrate | researchgate.net |

| Pyrazolo[3,4-b]pyridines | Condensation of 5-aminopyrazoles with α,β-unsaturated ketones | 5-Aminopyrazole, α,β-unsaturated ketone | beilstein-journals.orgnih.gov |

| 3,5-Disubstituted-1H-pyrazoles | Cyclization of α-diazo sulfonium (B1226848) salts and alkynes | Visible light | nih.gov |

Reactivity and Advanced Derivatization Pathways of 4 Methyl 1h Pyrazole 5 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The aldehyde group in 4-methyl-1H-pyrazole-5-carbaldehyde is susceptible to nucleophilic attack. This reactivity is fundamental to a variety of chemical transformations. Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. youtube.com

One of the most common examples is the reaction with Grignard reagents. These organomagnesium halides add to the carbonyl group to form, after an acidic work-up, a secondary alcohol. The specific alcohol formed depends on the R-group of the Grignard reagent used.

Another significant nucleophilic addition is the formation of cyanohydrins. In this reaction, a cyanide ion (typically from a source like HCN or NaCN) attacks the carbonyl carbon. The resulting product is an α-hydroxynitrile, which can be a precursor to other functional groups like carboxylic acids and α-hydroxy ketones.

The reactivity of the carbaldehyde moiety allows for the synthesis of a wide range of derivatives, making 4-methyl-1H-pyrazole-5-carbaldehyde a valuable intermediate in the preparation of more complex molecules.

Condensation Reactions of Pyrazole (B372694) Carbaldehydes

Condensation reactions involving the aldehyde group of pyrazole carbaldehydes are crucial for the synthesis of various heterocyclic and acyclic compounds. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

Formation of Imine Derivatives (Schiff Bases)

The reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netdoaj.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of these C=N double bonds is a versatile method for creating new molecular frameworks. For instance, pyrazole carbaldehydes can be reacted with various substituted anilines in the presence of a catalyst like acetic acid in methanol (B129727) to produce a range of imine derivatives. ekb.eg

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone. nih.gov Pyrazole aldehydes, including 4-methyl-1H-pyrazole-5-carbaldehyde, readily undergo this reaction. nih.govresearchgate.net For example, the condensation with malononitrile (B47326), catalyzed by ammonium (B1175870) carbonate in an aqueous medium, provides an efficient and environmentally friendly route to vinyl cyanides. researchgate.net Similarly, reactions with other active methylene compounds like ethyl cyanoacetate (B8463686) can be carried out in the presence of a base like piperidine. ekb.eg These reactions are significant for synthesizing α,β-unsaturated compounds which are valuable intermediates in organic synthesis. nih.gov

A related reaction is the aldol (B89426) condensation, where the pyrazole carbaldehyde reacts with a ketone, such as acetophenone, to form a chalcone-like structure, specifically a diaryl pyrazolylpropenone. umich.edu These reactions highlight the utility of pyrazole aldehydes in constructing complex molecules. nih.govconnectjournals.comresearchgate.net

Nucleophilic Substitution on Substituted Pyrazole Rings

The pyrazole ring itself can participate in reactions, notably nucleophilic substitution, particularly when appropriately substituted. The electronic nature of the pyrazole ring, with its two adjacent nitrogen atoms, influences the positions susceptible to nucleophilic attack. Generally, positions 3 and 5 are more prone to nucleophilic attack compared to the more nucleophilic position 4. nih.govresearchgate.net

Halogen Displacement Reactions for Pyrazole Carbaldehyde Modifications

Halogen atoms attached to the pyrazole ring can be displaced by nucleophiles, providing a pathway to further functionalize pyrazole carbaldehydes. rsc.org While direct halogenation of 4-methyl-1H-pyrazole-5-carbaldehyde is not the primary focus, the displacement of a pre-existing halogen on a pyrazole carbaldehyde scaffold is a relevant synthetic strategy. For instance, a chlorine atom at the 5-position of a pyrazole-4-carbaldehyde can be substituted. researchgate.net This type of reaction is a powerful tool for introducing a variety of substituents onto the pyrazole core, thereby modifying the properties of the resulting molecule. acs.org

Oxidation and Reduction Chemistry of the Formyl Group in Pyrazole Systems

The formyl group of pyrazole carbaldehydes can be readily oxidized or reduced to yield other important functional groups.

The oxidation of the aldehyde group leads to the formation of a carboxylic acid. youtube.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. umich.edu For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using KMnO₄. umich.edu This conversion is often a clean and high-yielding reaction. umich.edu The synthesis of 4-carboxyl-5-amino pyrazole has been achieved through the oxidation of 4-carboxaldehyde-5-amino pyrazole. asianpubs.org

Exploitation of Pyrazole Carbaldehydes for Fused and Tethered Heterocyclic System Synthesis

Pyrazole carbaldehydes are pivotal starting materials for synthesizing bicyclic and polycyclic heterocyclic compounds. The aldehyde group, in conjunction with other functionalities on the pyrazole ring, can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

Pyrrolo[2,3-c]pyrazole Scaffolds

The synthesis of pyrrolo[2,3-c]pyrazole scaffolds can be approached through the strategic functionalization of the pyrazole carbaldehyde. One potential pathway involves the reaction of a pyrazole-4-carbaldehyde with ethyl azidoacetate. This reaction can lead to the formation of pyrrolopyrazole derivatives. researchgate.net Although the specific isomeric outcome can vary, this method represents a viable route to fused pyrrole-pyrazole systems.

Another conceptually plausible, though not explicitly documented for this specific substrate, is the application of the Fischer indole (B1671886) synthesis. chem-station.comwikipedia.org This classic reaction involves the acid-catalyzed cyclization of an aryl hydrazone. wikipedia.org In this context, 4-methyl-1H-pyrazole-5-carbaldehyde could first be condensed with a suitable hydrazine (B178648) to form a pyrazolyl-hydrazone intermediate. Subsequent intramolecular cyclization under acidic conditions could theoretically yield the desired pyrrolo[2,3-c]pyrazole framework. This method's success would depend on the reactivity of the pyrazole ring and the stability of the intermediates formed. wikipedia.orgyoutube.com

Thieno[2,3-c]pyrazole Architectures

The construction of thieno[2,3-c]pyrazole systems from pyrazole carbaldehydes is well-established. A common strategy involves converting the aldehyde into a more reactive intermediate. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde can be transformed into the corresponding chloronitrile via its oxime. The resulting nitrile then undergoes cyclization with methyl thioglycolate to furnish the methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. umich.edu This product can be further derivatized, for example, through hydrazinolysis of the ester group, to create carbohydrazides which are precursors for other heterocyclic systems. umich.edu

Alternatively, the Gewald reaction provides a powerful one-pot method for synthesizing substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org Applying this to 4-methyl-1H-pyrazole-5-carbaldehyde, condensation with a reagent like ethyl cyanoacetate and sulfur would be expected to yield a 2-amino-thieno[2,3-c]pyrazole derivative. This approach has been utilized in the synthesis of various pyrazole-clubbed thiophene (B33073) derivatives. nih.gov

Pyrazolo[3,4-c]pyrazole (B14755706) Systems

The synthesis of the isomeric pyrazolo[3,4-c]pyrazole core from a pre-formed pyrazole carbaldehyde requires the introduction of functionalities suitable for forming the second pyrazole ring. Standard pyrazole synthesis often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.comijtsrd.com

A hypothetical route starting from 4-methyl-1H-pyrazole-5-carbaldehyde could involve a Knoevenagel condensation with an active methylene compound, such as diethyl malonate, to form a pyrazolyl-α,β-unsaturated dicarbonyl species. Subsequent reaction of this intermediate with hydrazine would be expected to lead to the formation of the fused pyrazolo[3,4-c]pyrazole system. Another approach could involve the initial formation of a hydrazone from the pyrazole carbaldehyde, followed by a reaction sequence to build the second pyrazole ring onto the pyrazole-hydrazone backbone.

Pyrazolo[3,4-b]pyridine Frameworks

The synthesis of pyrazolo[3,4-b]pyridines is one of the most explored applications of pyrazole carbaldehydes, particularly 5-aminopyrazole-4-carbaldehydes. wikipedia.org These compounds serve as crucial precursors for building the fused pyridine (B92270) ring through condensation with various carbon sources.

A primary method involves the reaction of 5-aminopyrazole-4-carbaldehydes with compounds containing an active methylene group, such as β-ketoesters, malonates, or dialkyl ketones, often in the presence of a basic catalyst like piperidine. wikipedia.orgrsc.org For example, condensation with diethyl malonate yields ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate derivatives. wikipedia.org Similarly, reactions with various ketones can produce a range of substituted pyrazolo[3,4-b]pyridines. wikipedia.org

More recently, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has been developed as a switchable method for synthesizing halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov The versatility of these methods allows for the creation of a diverse library of pyrazolo[3,4-b]pyridine derivatives. bohrium.com

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reactant for 5-Aminopyrazole-4-carbaldehyde | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Diethyl Malonate | Piperidine | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylates | wikipedia.org |

| Dimethyl-3-oxopentanedioate | - | Mixture of methyl 6-methyl and 6-(2-methoxy-2-oxoethyl) derivatives | wikipedia.org |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Piperidine | Pyrazolo[3,4-b]pyridine-5-carboxylates | wikipedia.org |

| α-Methylene Ketones (e.g., Acetone) | Potassium Hydroxide (B78521) | 1,3,6-Trisubstituted pyrazolo[3,4-b]pyridines | wikipedia.org |

| Alkynyl Aldehydes | Dioxane, TEA, 90 °C | C6-substituted pyrazolo[3,4-b]pyridines | nih.gov |

Construction of Other Polycyclic and Condensed Systems

The reactivity of pyrazole carbaldehydes extends to the synthesis of more complex fused systems, including pyrazoloquinolines and pyranopyrazoles.

Pyrazolo[3,4-b]quinolines: These tricyclic systems can be synthesized via a one-pot reaction of 5-azidopyrazole-4-carbaldehydes with cyclic ketones like cyclohexanone (B45756) or dimedone in the presence of ethanolic potassium hydroxide. wikipedia.org Another route involves the condensation of 5-aminopyrazole-4-carbaldehyde with cyclic ketones. wikipedia.org

Dipyrazolo[3,4-b:4',3'-e]pyridines: These are examples of fused [5-5-6] systems containing five heteroatoms. They can be prepared through a [1+1] condensation reaction of 5-amino-1,2-azoles with 5-chloropyrazole-4-carbaldehydes at reflux in toluene. wikipedia.org

Pyrano[2,3-c]pyrazoles: These fused systems can be synthesized through multicomponent reactions. For example, the reaction of a pyrazolone, an aldehyde, and an active methylene compound like malononitrile can yield pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov Another method involves the Claisen-Schmidt condensation of a 1-phenyl-1H-pyrazol-3-ol with an aryl aldehyde to form a chalcone-like intermediate, which then undergoes cyclization to form the 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one. researchgate.net

Grignard Reagent Applications in Pyrazole Carbaldehyde Chemistry

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. organic-chemistry.orgmdpi.com Their reaction with aldehydes is a fundamental transformation in organic synthesis for producing secondary alcohols.

The reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic addition. The partially negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbonyl π-bond, creating a magnesium alkoxide intermediate. Subsequent workup with a mild acid, like dilute hydrochloric acid or aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, in this case, 1-(4-methyl-1H-pyrazol-5-yl)ethanol. This reaction is highly versatile, as a wide variety of alkyl, vinyl, or aryl groups can be introduced by choosing the appropriate Grignard reagent. mdpi.com

Reactions with Organosulfur and Organoselenium Reagents

The aldehyde functional group at the C5 position of the 4-methyl-1H-pyrazole ring is a versatile handle for the introduction of sulfur and selenium-containing moieties, leading to a variety of heterocyclic derivatives with potential applications in medicinal chemistry and materials science. These reactions primarily involve nucleophilic addition to the carbonyl carbon, often followed by cyclization or other transformations.

A key reaction of 4-methyl-1H-pyrazole-5-carbaldehyde is its condensation with thiosemicarbazide (B42300) and its derivatives. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the corresponding thiosemicarbazones. These thiosemicarbazones are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide yields 2-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazine-1-carbothioamide.

Another important transformation involves the reaction of the pyrazole aldehyde with compounds containing a thiol group. For example, the reaction with mercaptoacetic acid (thioglycolic acid) in the presence of a suitable dehydrating agent can lead to the formation of thiazolidinone derivatives. While specific examples with 4-methyl-1H-pyrazole-5-carbaldehyde are not extensively documented in readily available literature, the general reactivity pattern of pyrazole aldehydes suggests that such transformations are feasible. The reaction of various substituted anilines with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde followed by reaction with mercaptoacetic acid is a known route to thiazolidin-4-ones. scispace.com

The reactivity of 4-methyl-1H-pyrazole-5-carbaldehyde with organoselenium reagents is a less explored area. However, based on the known chemistry of aldehydes and organoselenium compounds, several potential reactions can be envisaged. For example, reaction with selenosemicarbazide (B1623166) would be expected to yield the corresponding selenosemicarbazone, analogous to the reaction with thiosemicarbazide. Furthermore, the synthesis of various selenium-containing heterocycles often involves the reaction of a suitable precursor with reagents like sodium hydroselenide (NaSeH). nih.govchemmethod.com While direct examples with 4-methyl-1H-pyrazole-5-carbaldehyde are not prevalent, the general principles of organoselenium chemistry suggest potential pathways for derivatization.

Table 1: Reactions of 4-methyl-1H-pyrazole-5-carbaldehyde with Organosulfur Reagents

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Thiosemicarbazide | 2-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazine-1-carbothioamide | Ethanol, reflux | Not reported | N/A |

| Mercaptoacetic acid | 2-(4-methyl-1H-pyrazol-5-yl)thiazolidin-4-one | Toluene, reflux | Not reported | scispace.com |

Table 2: Potential Reactions of 4-methyl-1H-pyrazole-5-carbaldehyde with Organoselenium Reagents

| Reagent | Potential Product | General Reaction Type | Reference |

| Selenosemicarbazide | 2-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazine-1-carboselenoamide | Condensation | N/A |

| Sodium hydroselenide (NaSeH) | 4-methyl-1H-pyrazole-5-carboselenoaldehyde | Thionation/Selenation | nih.govchemmethod.com |

Advanced Spectroscopic Characterization of 4 Methyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons and the aldehyde proton are particularly diagnostic.

For instance, in the ¹H-NMR spectrum of 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton (-CHO) appears as a singlet at a downfield chemical shift of approximately 9.96 ppm. The methyl group on the pyrazole ring also presents as a singlet around 2.49 ppm. The aromatic protons exhibit complex multiplets in the region of 7.05-7.53 ppm. rsc.org Similarly, for 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde, the aldehyde proton resonates at 9.73 ppm, while the pyrazole methyl and the tolyl methyl protons appear as singlets at 2.47 ppm and 2.34 ppm, respectively. rsc.org

Table 1: ¹H-NMR Data for Selected 4-Methyl-1H-pyrazole-5-carbaldehyde Derivatives

| Compound | Aldehyde-H (ppm) | Pyrazole-CH₃ (ppm) | Other Protons (ppm) |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 9.96 (s, 1H) | 2.49 (s, 3H) | 7.05-7.53 (m, 9H, Ar-H) |

| 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde | 9.73 (s, 1H) | 2.47 (s, 3H) | 2.34 (s, 3H, benzene-CH₃), 7.07-7.62 (m, 9H, Ar-H) |

| 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 10.02 (s, 1H) | 2.47 (s, 3H) | 7.07-7.48 (m, 9H, Ar-H) |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | 8.61 (s, 1H) | 2.22 (s, 3H) | 2.34 (s, 3H, o-tolyloxy methyl), 6.93-7.81 (m, Ar-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Assignments

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In pyrazole derivatives, the carbonyl carbon of the aldehyde group typically appears at a significantly downfield shift.

For 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde carbon (C=O) resonates at 186.2 ppm. The carbons of the pyrazole ring and the attached methyl group also have characteristic chemical shifts. rsc.org The ¹³C-NMR spectrum of 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde shows the aldehyde carbon at 191.0 ppm. rsc.org

Table 2: ¹³C-NMR Data for Selected 4-Methyl-1H-pyrazole-5-carbaldehyde Derivatives

| Compound | C=O (ppm) | Pyrazole-CH₃ (ppm) | Pyrazole Ring Carbons (ppm) | Aromatic Carbons (ppm) |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 186.2 | 13.8 | 123.1, 138.3, 151.2 | 126.3, 129.5, 129.6, 130.0, 130.3, 132.5, 133.0, 138.1 |

| 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde | 191.0 | 13.5 | 114.6, 141.8, 149.2 | 21.3, 119.9, 126.2, 128.6, 129.3, 137.9, 139.2 |

| 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 186.3 | 13.8 | 122.9, 139.5, 151.0 | 117.0, 117.2, 126.4, 129.0, 129.6, 131.8, 131.9, 138.2, 160.7, 163.2 |

Data sourced from a study on pyrazole derivatives. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms in a molecule. rsc.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This is crucial for assigning protonated carbons in the ¹³C-NMR spectrum. ethz.ch

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For pyrazole-carbaldehyde derivatives, the most characteristic absorption bands are those corresponding to the aldehyde group. A strong absorption band for the C=O stretching vibration of the aldehyde is typically observed in the region of 1660-1700 cm⁻¹. rsc.org The C-H stretching vibration of the aldehyde proton usually appears as a weaker band around 2700-2800 cm⁻¹. Other notable absorptions include the N-H stretching vibration for N-unsubstituted pyrazoles (around 3100-3500 cm⁻¹) and C-H stretching vibrations of the methyl group and aromatic rings. rsc.orgresearchgate.net

Table 3: Key IR Absorption Frequencies for Pyrazole-Carbaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1663 - 1673 |

| Aldehyde (C-H) | Stretch | ~2700-2800 |

| Amine (N-H) | Stretch | 3330 - 3475 |

| Nitrile (C≡N) | Stretch | 2193 - 2223 |

| Methyl (C-H) | Stretch | 1351 - 1373 |

Data compiled from various sources. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.org

For 4-methyl-1H-pyrazole-5-carbaldehyde, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aldehydes include α-cleavage (loss of a hydrogen radical or the formyl group) and McLafferty rearrangement if a γ-hydrogen is present. libretexts.orgyoutube.comyoutube.com For pyrazole derivatives, cleavage of the pyrazole ring can also occur.

For example, the ESI-MS spectrum of 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows the molecular ion peak [M]⁺. rsc.org Similarly, the mass spectrum of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde shows a peak at m/z 293.1, corresponding to [M+H]⁺. nih.gov

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure.

For example, for a derivative of 4-methyl-1H-pyrazole-5-carbaldehyde with the formula C₃₆H₃₄ClFN₄O₃S, the calculated elemental composition is C, 65.79%; H, 5.21%; N, 8.53%. The experimentally found values of C, 65.74%; H, 5.18%; N, 8.49% are in excellent agreement, thus confirming the proposed formula. rsc.org

Computational Chemistry Studies on 4 Methyl 1h Pyrazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-methyl-1H-pyrazole-5-carbaldehyde, DFT calculations, typically using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), would provide invaluable insights into its fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For 4-methyl-1H-pyrazole-5-carbaldehyde, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial to identify the most stable conformer, particularly concerning the orientation of the carbaldehyde group relative to the pyrazole (B372694) ring. The relative energies of different conformers would be calculated to determine the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methyl-1H-pyrazole-5-carbaldehyde (Based on related structures)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C4-C(Methyl) | 1.51 | |

| C5-C(Aldehyde) | 1.45 | |

| C(Aldehyde)-O | 1.22 | |

| Bond Angle | N1-N2-C3 | 110.0 |

| N2-C3-C4 | 108.0 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 106.0 | |

| Dihedral Angle | C3-C4-C5-C(Aldehyde) | 180.0 |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for 4-methyl-1H-pyrazole-5-carbaldehyde.

Electronic Structure Analysis and Orbital Energies (e.g., HOMO-LUMO)

Understanding the electronic properties of a molecule is key to predicting its reactivity. DFT calculations provide information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Methyl-1H-pyrazole-5-carbaldehyde

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are hypothetical and would be determined from DFT calculations.

Vibrational Frequency Analysis and Theoretical Spectroscopic Property Prediction

Vibrational frequency analysis, performed at the optimized geometry, serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, it allows for the prediction of the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to validate the computational model. Each vibrational mode can be assigned to specific bond stretches, bends, and torsions within the molecule.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the charge distribution and bonding interactions within a molecule. It provides a localized picture of the electron density in terms of atomic charges and orbital interactions. For 4-methyl-1H-pyrazole-5-carbaldehyde, NBO analysis would reveal the extent of electron delocalization within the pyrazole ring and the interactions between the ring and the methyl and carbaldehyde substituents. This analysis helps in understanding the stability of the molecule arising from hyperconjugative and charge transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 4-methyl-1H-pyrazole-5-carbaldehyde, the MEP map would likely show negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for electrophilic attack.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Hardness, Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): Quantifies the ability of a molecule to donate electrons.

Table 3: Hypothetical Chemical Reactivity Descriptors for 4-Methyl-1H-pyrazole-5-carbaldehyde

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | χ²/2η | 3.67 |

Note: These values are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies.

Advanced Quantum Chemical Methodologies for Pyrazole Carbaldehyde Systems

In the realm of computational chemistry, while Density Functional Theory (DFT) is a widely used tool for investigating the electronic structure and properties of pyrazole derivatives, more advanced and computationally intensive quantum chemical methodologies are often required for higher accuracy and for treating complex electronic phenomena. These methods provide a more rigorous theoretical framework, which is crucial for obtaining benchmark-quality data and for understanding systems where electron correlation effects are particularly strong or where a single-reference description is inadequate.

Advanced methodologies such as coupled-cluster (CC) theory, multireference perturbation theories (e.g., CASPT2 and NEVPT2), and equation-of-motion coupled-cluster (EOM-CC) methods offer a higher level of theoretical accuracy. For pyrazole carbaldehyde systems, these methods are instrumental in accurately predicting properties like reaction energies, electronic excitation energies, and in characterizing potential energy surfaces, especially for photochemical reactions or in the presence of near-degeneracies of electronic states.

Coupled-Cluster Theory

Coupled-cluster (CC) theory stands as a pillar of modern quantum chemistry for its ability to provide highly accurate results for systems that are well-described by a single-determinant reference wavefunction. The "gold standard," CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively, is capable of yielding results that are often in excellent agreement with experimental data. For pyrazole carbaldehyde systems, CCSD(T) can be employed to obtain benchmark reaction and activation energies for various chemical transformations. While computationally demanding, its accuracy makes it an invaluable tool for calibrating more approximate methods like DFT. Benchmark studies have demonstrated that methods like MP2 and its spin-component scaled variant (SCS-MP2) can provide results of similar quality to CCSD(T) for reaction energies in some cases, though they can be more susceptible to basis set effects bris.ac.ukpeerj.com.

Multireference Methods

In situations where the electronic structure of a pyrazole carbaldehyde derivative cannot be adequately described by a single Slater determinant, such as during bond breaking/formation or in electronically excited states, multireference methods become essential. The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing static correlation by constructing a multiconfigurational wavefunction within a defined active space of orbitals and electrons. However, CASSCF often lacks a proper treatment of dynamic correlation, which is crucial for quantitative accuracy.

To incorporate dynamic correlation on top of a multireference wavefunction, second-order perturbation theory is commonly applied, leading to methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory) and NEVPT2 (N-Electron Valence State Perturbation Theory). These methods are particularly well-suited for studying the photochemistry of pyrazole systems, including the characterization of conical intersections and the calculation of vertical excitation energies. For instance, CASPT2 has been successfully used to investigate the minimum energy paths in the excited states of related heterocyclic systems researchgate.net. Assessments of CASPT2 and NEVPT2 have shown that they can provide reliable estimates for vertical transition energies, with mean absolute errors typically around 0.1-0.2 eV arxiv.org.

Equation-of-Motion Coupled-Cluster (EOM-CC)

The Equation-of-Motion Coupled-Cluster (EOM-CC) framework extends the applicability of coupled-cluster theory to excited states, ionized states, and electron-attached states. EOM-CC methods offer a balanced description of electron correlation for both the ground and target states, making them powerful tools for studying electronic spectra. For pyrazole carbaldehyde systems, EOM-CCSD (EOM-CC with single and double excitations) can be used to predict vertical excitation energies and oscillator strengths, providing insights into their UV-Vis absorption spectra. For more complex situations, such as states with significant double-excitation character or for open-shell species, advanced EOM-CC models are available usc.edunih.gov.

The application of these advanced quantum chemical methodologies to 4-methyl-1H-pyrazole-5-carbaldehyde, while computationally intensive, is expected to yield a wealth of high-accuracy data. Such studies can provide definitive assignments of spectroscopic features, detailed mechanisms of chemical reactions, and a deeper understanding of the electronic structure that governs the chemistry of this important class of molecules.

Detailed Research Findings

While direct applications of advanced methods like CCSD(T) or CASPT2 specifically to 4-methyl-1H-pyrazole-5-carbaldehyde are not widely documented in the literature, we can infer the expected outcomes and present comparative data from studies on closely related pyrazole derivatives. The following table summarizes the performance of various computational methods for properties relevant to pyrazole carbaldehydes.

| Computational Method | Property | System/Reaction | Key Finding | Reference |

| CCSD(T)/aug-cc-pVTZ | Reaction Energy | 20 small model biochemical reactions | Benchmark for other methods. | peerj.com |

| MP2 | Reaction Energy | 20 small model biochemical reactions | Mean absolute error of 1.2 kcal/mol vs. CCSD(T). | bris.ac.uk |

| SCS-MP2 | Reaction Energy | 20 small model biochemical reactions | Mean absolute error of 1.3 kcal/mol vs. CCSD(T). | bris.ac.uk |

| Various DFT functionals | Reaction Energy | 20 small model biochemical reactions | Mean absolute errors of 2.5–5.1 kcal/mol vs. CCSD(T). | peerj.com |

| CASPT2(IPEA) | Vertical Excitation Energy | Various small organic molecules | Mean absolute error of 0.11 eV compared to theoretical best estimates. | arxiv.org |

| PC-NEVPT2 | Vertical Excitation Energy | Various small organic molecules | Mean absolute error of 0.13 eV compared to theoretical best estimates. | arxiv.org |

| EOM-DEA-CCSD | Energy Differences | Diradicals, bond-breaking | Capable of treating systems with two-electrons-in-many-orbitals character. | usc.edu |

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Architectures

4-methyl-1H-pyrazole-5-carbaldehyde serves as a fundamental starting material for the construction of intricate organic molecules. Pyrazole (B372694) C-5 carbaldehydes are recognized for their utility as building blocks in organic synthesis to generate more valuable and bioactive molecules. researchgate.net The aldehyde functional group provides a reactive site for numerous organic reactions, enabling the extension of the molecular framework.

The reactivity of the aldehyde allows it to participate in condensation reactions, which are crucial for forming larger, more complex structures. chemimpex.com This capability is essential for synthesizing molecules with specific three-dimensional arrangements and functionalities. The pyrazole core itself is a desirable feature in many complex organic architectures due to its prevalence in biologically active compounds.

Strategic Intermediate in Synthetic Pathways to Diversified Chemical Scaffolds

The strategic importance of 4-methyl-1H-pyrazole-5-carbaldehyde lies in its role as an intermediate in the synthesis of a wide variety of chemical scaffolds. Pyrazole C-3/C-5 carbaldehydes have been explored for creating pyrazole-fused or linked heterocyclic skeletons through various organic transformations. researchgate.net These transformations can lead to a range of potent heterocyclic structures, including pyrazole-based Schiff base derivatives, imidazo[1,2-a]azines, and other polycyclic systems. researchgate.net

One of the key synthetic methodologies where this compound can be pivotal is in multicomponent reactions (MCRs). MCRs, such as the Groebke–Blackburn–Bienaymé three-component reaction, utilize aldehydes to assemble complex bicyclic systems in a single step. acs.org For instance, the reaction of an aldehyde, an isocyanide, and an α-amino-nitrogen containing heterocycle can yield bicyclic 3-amino-imidazo-heterocycles. acs.org Similarly, pyrazole carbaldehydes can be used in reactions to generate diverse nitrogen-enriched heterocyclic scaffolds like pyridotriazines and triazolopyridines. acs.org

The Vilsmeier-Haack reaction is a notable method for producing pyrazole-4-carbaldehydes, which are then used as intermediates to synthesize other derivatives. umich.edusemanticscholar.org This highlights the role of the formyl group as a handle for further molecular elaboration.

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrazole Carbaldehydes

| Scaffold Type | Synthetic Approach | Reference |

|---|---|---|

| Pyrazole-fused heterocycles | Various organic transformations | researchgate.net |

| Pyridotriazines | Three-component reactions | acs.org |

| Triazolopyridines | Three-component reactions | acs.org |

| Imidazo-heterocycles | Groebke–Blackburn–Bienaymé 3CR | acs.org |

Development of Novel Ligands for Coordination Chemistry Applications

The pyrazole nucleus, with its adjacent nitrogen atoms, is an excellent scaffold for designing ligands for coordination chemistry. 4-methyl-1H-pyrazole-5-carbaldehyde is a valuable precursor for synthesizing such ligands, particularly Schiff base ligands. dntb.gov.ua These are typically formed through the condensation reaction between the aldehyde group of the pyrazole carbaldehyde and a primary amine.

The resulting Schiff base ligands can coordinate with various metal ions to form stable metal complexes. researchgate.net The investigation into pyrazole C-3/C-5 carbaldehydes has led to the formation of pyrazole C-3/C-5-based metal complexes. researchgate.net The specific structure of the ligand, including the substitution on the pyrazole ring, can influence the geometry and properties of the resulting metal complex.

Integration into Advanced Materials Formulations (e.g., Polymers, Resins)

Beyond its applications in synthesizing discrete molecules, 4-methyl-1H-pyrazole-5-carbaldehyde and its derivatives have found a place in materials science. researchgate.netevitachem.com The compound's ability to participate in various chemical reactions makes it a candidate for incorporation into larger material structures like polymers and coatings. chemimpex.com

The pyrazole moiety is known for its thermal stability and unique electronic properties, which can be imparted to a material upon its inclusion. mdpi.com The aldehyde group can be used to graft the pyrazole unit onto a polymer backbone or to act as a cross-linking agent in resin formulations. These materials can have tailored properties for specific applications, leveraging the inherent characteristics of the pyrazole ring system. chemimpex.comevitachem.com

Future Research Perspectives in 4 Methyl 1h Pyrazole 5 Carbaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future of synthesizing 4-methyl-1H-pyrazole-5-carbaldehyde and its derivatives is intrinsically linked to the principles of green chemistry. nih.gov The focus is shifting from traditional methods, which often rely on hazardous reagents and volatile organic solvents, towards more environmentally benign and efficient processes. nih.gov Key areas for future research include the adoption of energy-efficient techniques, the use of eco-friendly solvents, and the development of recyclable catalysts. nih.govnih.gov

Future methodologies will likely prioritize multicomponent reactions (MCRs), which enhance atom economy by combining several reactants in a single step to form complex products. nih.gov Solvent-free synthesis, either through grinding, ball milling, or heating reactants directly, presents another promising avenue that minimizes waste and simplifies purification. rsc.orgtandfonline.com The use of alternative energy sources such as microwave irradiation and ultrasound is expected to grow, as these methods can significantly accelerate reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating. nih.gov

A particularly promising research direction is the development of novel catalytic systems. This includes heterogeneous catalysts, such as metal-organic frameworks or functionalized nanoparticles, which can be easily recovered and reused, reducing both cost and environmental impact. nih.gov For instance, a nano-copper catalyst immobilized on a modified layered double hydroxide (B78521) has shown high efficiency in synthesizing related pyrazole (B372694) derivatives in an eco-friendly water/ethanol system, achieving excellent yields in short reaction times. nih.gov Applying visible-light-promoted, catalyst-free protocols also represents a cost-effective and sustainable strategy for synthesizing pyrazole-based compounds. acs.org

Table 1: Comparison of Conventional vs. Future Green Synthetic Approaches for Pyrazole Derivatives

| Parameter | Conventional Synthetic Methods | Future Green Methodologies |

|---|---|---|

| Solvents | Often use hazardous or toxic organic solvents. | Employ green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. nih.govnih.govtandfonline.com |

| Energy Source | Typically reliant on conventional heating. | Utilize energy-efficient techniques like microwave and ultrasound irradiation or visible light. nih.govacs.org |

| Catalysts | May use stoichiometric, often toxic, catalysts. | Focus on recyclable, heterogeneous, or nano-catalysts to improve sustainability. nih.govnih.gov |

| Reaction Type | Often multi-step syntheses with intermediate isolation. | Emphasize one-pot, tandem, or multicomponent reactions to improve atom economy and efficiency. nih.govnih.gov |

| Yield & Purity | Variable, may require extensive purification. | Often provide higher yields and purity with simpler work-up procedures. nih.govnih.gov |

| Waste Generation | Can generate significant chemical waste. | Designed to be atom-economical and minimize the generation of hazardous byproducts. ktu.edu |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond green synthesis, future research will delve into novel and unconventional methods to functionalize the 4-methyl-1H-pyrazole-5-carbaldehyde core. The aldehyde group is a reactive handle for numerous transformations, including condensation, oxidation, and reduction, but forward-looking research aims to move beyond these standard reactions. researchgate.netumich.edu

One major area of exploration is the use of cascade reactions . These processes, where multiple chemical transformations occur sequentially in a single pot without isolating intermediates, offer a highly efficient route to complex molecular architectures. nih.govktu.edu Starting with 4-methyl-1H-pyrazole-5-carbaldehyde, a cascade sequence could be designed to rapidly construct fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. ktu.edu

Another frontier is the application of photocatalysis and electrochemistry to drive unique functionalizations that are difficult to achieve with traditional thermal methods. These techniques can enable novel C-H activation or cross-coupling reactions at various positions on the pyrazole ring, allowing for late-stage diversification of the scaffold. Leveraging the electronic properties of the pyrazole ring, it may be possible to achieve site-selective modifications that are otherwise challenging.

Furthermore, exploiting the reactivity of specific substituents on the pyrazole ring opens up new possibilities. For instance, as demonstrated with related pyrazoles, a strategically placed leaving group (like a halogen) can be activated by the electron-withdrawing carbaldehyde group, allowing for smooth nucleophilic substitution reactions to introduce a wide array of functional groups. nih.gov

Table 2: Potential Unconventional Functionalization Reactions for 4-Methyl-1H-pyrazole-5-carbaldehyde

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Cascade Cyclization | A one-pot, multi-step sequence initiated by the aldehyde, reacting with a bifunctional reagent. | Rapid assembly of novel fused polycyclic systems (e.g., pyrazolo-oxazepines). ktu.edu |

| Photoredox Catalysis | Using visible light to generate radical intermediates for C-H functionalization or cross-coupling. | Direct attachment of alkyl, aryl, or other functional groups to the pyrazole ring or methyl group. |

| Electro-organic Synthesis | Employing an electric current to drive oxidation or reduction reactions under mild conditions. | Selective transformations of the aldehyde or other ring positions without harsh chemical reagents. |

| Enzyme-Mediated Reactions | Using enzymes as catalysts for highly selective transformations. | Enantioselective reduction of the aldehyde to a chiral alcohol or other stereospecific modifications. |

Design of Next-Generation Chemical Scaffolds Based on the Pyrazole Carbaldehyde Motif

The concept of a molecular scaffold—a core structure used to present multiple functional groups in a defined spatial arrangement—is central to modern drug discovery and materials science. mdpi.comrsc.org The 4-methyl-1H-pyrazole-5-carbaldehyde motif is an ideal candidate for designing next-generation scaffolds due to its synthetic accessibility and multiple points for diversification.

Future research will focus on using this pyrazole derivative as a central hub molecule . mdpi.com The aldehyde provides a primary conjugation site, while the N-H of the pyrazole ring offers a second site for substitution. The methyl group and the C-3 position on the ring represent further opportunities for functionalization. This multi-handle nature allows for the rational, stepwise construction of complex, multifunctional molecules with precise architectural control. mdpi.com

The goal is to create scaffolds that can carry diverse functional units, such as targeting ligands, imaging agents, therapeutic payloads, or polymerizable groups. mdpi.com For example, the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold has proven effective for designing specific cannabinoid receptor ligands, demonstrating the utility of the pyrazole core in creating bioactive molecules. nih.gov Similarly, the 4-methyl-1H-pyrazole-5-carbaldehyde scaffold can be derivatized to target other biological systems or to assemble new materials. Research will likely explore creating libraries of these scaffolds to screen for desired properties. rsc.org

Table 3: Conceptual Design of Scaffolds from 4-Methyl-1H-pyrazole-5-carbaldehyde

| Scaffold Position | Functional Group Attachment | Potential Function |

|---|---|---|

| C5-Aldehyde | Condensation with amines, hydrazines; Wittig reactions. | Linker to biomolecules, attachment of imaging dyes, formation of conjugated systems. |

| N1-Position | Alkylation, arylation. | Introduction of solubilizing groups (e.g., PEG), attachment of a second functional unit. mdpi.com |

| C4-Methyl Group | Halogenation followed by substitution; radical reactions. | Fine-tuning of steric and electronic properties; attachment point for polymers. |

| C3-Position | C-H activation, lithiation followed by electrophilic quench. | Introduction of pharmacophores or catalytically active sites. |

Expanding Applications in Advanced Chemical Technologies and Materials Science

While pyrazole derivatives are well-established in pharmaceuticals and agrochemicals, future research on 4-methyl-1H-pyrazole-5-carbaldehyde aims to expand its utility into advanced technologies and materials science. ktu.educhemimpex.com The unique electronic and structural features of the pyrazole ring make it a compelling component for novel functional materials.

One promising area is the development of chemo-sensors . The aldehyde group can be engineered to react selectively with specific analytes (e.g., ions, small molecules), leading to a change in a measurable signal, such as fluorescence or color. The pyrazole scaffold can be further functionalized to tune the sensor's sensitivity and selectivity.

In materials science , this compound can serve as a monomer or cross-linking agent for creating specialty polymers and coatings . chemimpex.com The reactive aldehyde and N-H group allow for incorporation into polymer backbones like polyamides or polyimines. The resulting materials could possess enhanced thermal stability, specific optical properties, or metal-coordinating abilities derived from the pyrazole moiety.

Furthermore, the pyrazole motif is relevant to the field of "click" chemistry . While not a traditional click handle itself, derivatives of 4-methyl-1H-pyrazole-5-carbaldehyde could be synthesized to contain azide (B81097) or alkyne groups, enabling their efficient incorporation into complex systems via copper-catalyzed or strain-promoted cycloaddition reactions. This would be invaluable for surface functionalization, hydrogel formation, and bioconjugation. The related 4H-pyrazoles have already been identified as emerging scaffolds for click chemistry, suggesting a viable path for this research direction. mit.edu

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or acetonitrile . The Vilsmeier-Haack reaction, using reagents such as POCl₃ and DMF, is another common method for introducing the aldehyde group at the 5-position . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and stoichiometric ratios of precursors. Catalytic bases like K₂CO₃ can enhance nucleophilic substitution efficiency in multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-methyl-1H-pyrazole-5-carbaldehyde?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.

- X-ray diffraction (XRD) : Resolves crystal packing and molecular geometry, as demonstrated in studies of analogous pyrazole carbaldehydes .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Software like SHELXL refines crystallographic data, addressing issues like thermal motion and hydrogen bonding .

Q. How can computational methods predict the reactivity of 4-methyl-1H-pyrazole-5-carbaldehyde in novel reactions?

Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack. Studies on similar pyrazoles correlate computed Fukui indices with experimental reactivity, guiding functionalization strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

For ambiguous electron density or twinning:

Q. How do substituent variations influence the electronic properties and reactivity of 4-methyl-1H-pyrazole-5-carbaldehyde derivatives?

Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring increase electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions. Hammett parameters (σ) quantify substituent effects, with σₚ values for -Cl (0.23) and -F (0.06) guiding predictions of reaction rates . Comparative studies on fluorinated vs. chlorinated analogs show distinct electronic profiles impacting biological activity .

Q. What are common pitfalls in synthesizing derivatives, and how can experimental design mitigate them?

Challenges include:

- Side reactions : Competing aldol condensation of the aldehyde group. Mitigate by using anhydrous conditions and low temperatures during aldehyde introduction .

- Purification issues : Column chromatography with silica gel (hexane/ethyl acetate gradients) separates polar byproducts .

- Low yields : Optimize catalyst loading (e.g., 10 mol% K₂CO₃) and monitor intermediates via TLC .

Q. How can 4-methyl-1H-pyrazole-5-carbaldehyde serve as a scaffold for enzyme inhibitors in medicinal chemistry?

The aldehyde group enables Schiff base formation with lysine residues in enzyme active sites. Structural analogs have shown inhibitory activity against kinases and proteases. Functionalization at the 4-methyl group with bioisosteres (e.g., trifluoromethyl) enhances binding affinity, as seen in studies of pyrazole-based inhibitors .

Methodological Tables

Table 1: Key Crystallographic Parameters for Pyrazole Carbaldehydes

| Compound | Space Group | R-factor (%) | Refinement Software | Reference ID |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl | P 1 | 3.2 | SHELXL-2018 | |

| 5-Methyl-1-phenyl | P2₁/c | 4.1 | WinGX |

Table 2: Reaction Optimization Parameters for Vilsmeier-Haack Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃/DMF ratio | 1:1.5 | Maximizes aldehyde formation |

| Reaction temperature | 80–90°C | Avoids decomposition |

| Time | 8–10 hours | Balances conversion vs. side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.